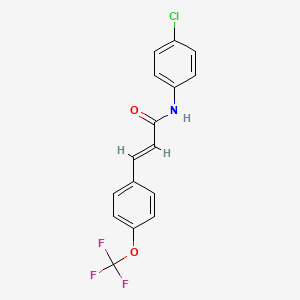

N-(4-Chlorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide

Übersicht

Beschreibung

N-(4-Chlorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide is a chemical compound characterized by the presence of a chlorophenyl group and a trifluoromethoxyphenyl group attached to an acrylamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide typically involves the reaction of 4-chloroaniline with 4-(trifluoromethoxy)benzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with acrylamide under controlled conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the intermediate Schiff base, followed by its condensation with acrylamide. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. Purification techniques, such as recrystallization or chromatography, are employed to isolate the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Chlorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that N-(4-Chlorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide exhibits promising anticancer properties. Studies have shown that derivatives of acrylamide compounds can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The presence of the trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against tumors .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit certain enzymes linked to cancer progression. For instance, it has shown activity against matrix metalloproteinases (MMPs), which are involved in tumor metastasis. By inhibiting these enzymes, the compound may help in preventing cancer spread and improving therapeutic outcomes .

Material Science Applications

Polymer Chemistry

this compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the presence of halogen atoms, which can improve the polymer's resistance to degradation under heat and chemical exposure. This application is particularly relevant in creating advanced materials for coatings and composites .

Fluorescent Materials

The compound's unique structure allows it to be used in the development of fluorescent materials. When incorporated into polymer films or coatings, it can provide optical properties suitable for sensors or display technologies. The trifluoromethoxy group contributes to the electronic properties necessary for fluorescence, making it a candidate for further investigation in optoelectronic applications .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of N-(4-Chlorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets. The chlorophenyl group may contribute to the compound’s binding affinity and specificity for certain targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-Chlorophenyl)-3-(4-methoxyphenyl)acrylamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

N-(4-Bromophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

N-(4-Chlorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide is unique due to the presence of both a chlorophenyl group and a trifluoromethoxy group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for various applications.

Biologische Aktivität

N-(4-Chlorophenyl)-3-(4-(trifluoromethoxy)phenyl)acrylamide is a compound of significant interest due to its unique structural features, which include a chlorophenyl group and a trifluoromethoxy group. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C16H14ClF3N

- CAS Number : 260555-67-7

- Molecular Weight : 321.74 g/mol

The presence of the trifluoromethoxy group enhances the compound's electron-withdrawing properties, potentially increasing its biological activity through improved interaction with biological targets.

Synthesis

The synthesis of this compound typically involves:

- Formation of Schiff Base : Reaction between 4-chloroaniline and 4-(trifluoromethoxy)benzaldehyde.

- Condensation with Acrylamide : The Schiff base undergoes condensation with acrylamide to yield the final product.

Common solvents used in this synthesis include ethanol or methanol, often in the presence of a catalyst like p-toluenesulfonic acid to facilitate the reaction .

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, such as proteins and nucleic acids. The trifluoromethoxy group enhances lipophilicity, allowing better membrane permeability and interaction with intracellular targets .

Pharmacological Potential

Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including:

- Anticancer Activity : Acrylamide derivatives have been investigated for their potential to inhibit cancer cell growth. The electron-withdrawing nature of the chlorophenyl and trifluoromethoxy groups may enhance their ability to interact with cancer-related enzymes and pathways .

- Enzyme Inhibition : Studies have shown that similar compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. The presence of halogen atoms increases binding interactions due to enhanced hydrogen bonding capabilities .

Comparative Analysis with Similar Compounds

A comparison of this compound with related compounds highlights variations in biological activity due to structural differences:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| N-(4-Chlorophenyl)-3-(4-trifluoromethoxyphenyl)acrylamide | Contains trifluoromethoxy group | Potential anticancer properties |

| N-(3-Fluorophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide | Features a methoxy group | Moderate enzyme inhibition |

| N,N-Dimethylacrylamide | Lacks aromatic substituents | Primarily focused on polymerization |

This table illustrates how variations in substituents affect chemical behavior and biological interactions, emphasizing the unique position of this compound within this class .

Eigenschaften

IUPAC Name |

(E)-N-(4-chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF3NO2/c17-12-4-6-13(7-5-12)21-15(22)10-3-11-1-8-14(9-2-11)23-16(18,19)20/h1-10H,(H,21,22)/b10-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVCMSICAPTAFE-XCVCLJGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.